molecular formula C8H10N2O3 B8668164 4-Amino-N-hydroxy-2-methoxybenzamide CAS No. 920739-78-2

4-Amino-N-hydroxy-2-methoxybenzamide

Cat. No. B8668164
M. Wt: 182.18 g/mol
InChI Key: YFWBIHVKTHZHDA-UHFFFAOYSA-N
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Patent
US08138357B2

Procedure details

Methyl 2-methoxy-4-aminobenzoate (10 g, 55.25 mmol) and hydroxylamine hydrochloride (15.36 g, 221 mmol) were taken up in MeOH (80 ml) and a solution of KOH (15.4 g, 275 mmol) in MeOH (55 ml) was added carefully. The resultant mixture was stirred at reflux for 36 hrs. The volatiles were removed in vacuo. The residue was taken up in 1M NaOH (50 ml) and washed with ethyl acetate (EtOAc, 50 ml). Concentrated HCl was added slowly until precipitation of a solid (pH was 10). The solid was filtered off, washed with H2O, then methyl-tert-butyl ether (MTBE) and dried under vacuum. 1H NMR showed the solid contained approx. 1/3 molar equivalent of ethyl acetate. The solid was taken up in 1M NaOH (100 ml) and the EtOAc was removed in vacuo. Concentrated HCl was added carefully until precipitation of a solid (pH was 8). The solid was collected by filtration, washed with H2O, then MTBE and dried under vacuum to give 4.67 g (47%) of the title compound as a dark red solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.36 g
Type
reactant
Reaction Step Two
Name
Quantity
15.4 g
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:4]=1[C:5](OC)=[O:6].Cl.[NH2:15][OH:16].[OH-].[K+]>CO>[NH2:13][C:11]1[CH:10]=[CH:9][C:4]([C:5]([NH:15][OH:16])=[O:6])=[C:3]([O:2][CH3:1])[CH:12]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=CC(=C1)N
Step Two
Name
Quantity
15.36 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
15.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
55 mL
Type
solvent
Smiles
CO
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 36 hrs
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
WASH
Type
WASH
Details
washed with ethyl acetate (EtOAc, 50 ml)
ADDITION
Type
ADDITION
Details
Concentrated HCl was added slowly until precipitation of a solid (pH was 10)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methyl-tert-butyl ether (MTBE) and dried under vacuum
CUSTOM
Type
CUSTOM
Details
the EtOAc was removed in vacuo
ADDITION
Type
ADDITION
Details
Concentrated HCl was added carefully until precipitation of a solid (pH was 8)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
MTBE and dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NO)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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